molecular formula C6H10N2 B019701 4-Cyanopiperidine CAS No. 4395-98-6

4-Cyanopiperidine

Cat. No. B019701
Key on ui cas rn: 4395-98-6
M. Wt: 110.16 g/mol
InChI Key: FSDNTQSJGHSJBG-UHFFFAOYSA-N
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Patent
US07348435B2

Procedure details

Thionyl chloride 232 gm (molar ratio thionyl chloride: piperidine-4-carboxamide is 2.53:1) is taken in a 500 ml four-necked reaction flask, fitted with glass agitator and a condenser. A vent is provided at the condenser top passing through a 10% diluted solution of caustic lye to neutralize the vent gases. Piperidine-4-carboxamide 100 gm is added lot wise with continuous stirring over a period of 30 minutes, temperature increased from 32° to 65° C. due to the exothermicity of the reaction. The reaction mixture is maintained at 65°-70° C. for 3-4 hours and a sample is drawn and analyzed, 4-cyanopiperidine 94.78% Area, Piperidine-4-carboxamide=Nil is obtained. The reaction mass is cooled to room temperature and poured over 400 gm crushed ice by maintaining the temperature at 0°-10° C. Then, 160 gm (46% solution) caustic lye is added to the above mass while maintaining the temperature between 15°-20° C. and the pH is adjusted between 12 and 13. The alkaline reaction mass is extracted with (400 ml×4) toluene. The organic layer is separated and the solvent is recovered by atmospheric distillation. The concentrated mass is distilled under high vacuum (4-6 mm Hg) to obtain 52.5 gm (molar yield=61%) 4-cyanopipeiridne with purity 99.75%.
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
diluted solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=[O:12])[CH2:7][CH2:6]1>>[C:11]([CH:8]1[CH2:9][CH2:10][NH:5][CH2:6][CH2:7]1)#[N:13].[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=[O:12])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
232 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
diluted solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N

Conditions

Stirring
Type
CUSTOM
Details
with continuous stirring over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with glass agitator and a condenser
CUSTOM
Type
CUSTOM
Details
A vent is provided at the condenser top
TEMPERATURE
Type
TEMPERATURE
Details
temperature increased from 32° to 65° C. due to the exothermicity of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at 65°-70° C. for 3-4 hours
Duration
3.5 (± 0.5) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.78%
Name
Type
product
Smiles
N1CCC(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07348435B2

Procedure details

Thionyl chloride 232 gm (molar ratio thionyl chloride: piperidine-4-carboxamide is 2.53:1) is taken in a 500 ml four-necked reaction flask, fitted with glass agitator and a condenser. A vent is provided at the condenser top passing through a 10% diluted solution of caustic lye to neutralize the vent gases. Piperidine-4-carboxamide 100 gm is added lot wise with continuous stirring over a period of 30 minutes, temperature increased from 32° to 65° C. due to the exothermicity of the reaction. The reaction mixture is maintained at 65°-70° C. for 3-4 hours and a sample is drawn and analyzed, 4-cyanopiperidine 94.78% Area, Piperidine-4-carboxamide=Nil is obtained. The reaction mass is cooled to room temperature and poured over 400 gm crushed ice by maintaining the temperature at 0°-10° C. Then, 160 gm (46% solution) caustic lye is added to the above mass while maintaining the temperature between 15°-20° C. and the pH is adjusted between 12 and 13. The alkaline reaction mass is extracted with (400 ml×4) toluene. The organic layer is separated and the solvent is recovered by atmospheric distillation. The concentrated mass is distilled under high vacuum (4-6 mm Hg) to obtain 52.5 gm (molar yield=61%) 4-cyanopipeiridne with purity 99.75%.
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
diluted solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=[O:12])[CH2:7][CH2:6]1>>[C:11]([CH:8]1[CH2:9][CH2:10][NH:5][CH2:6][CH2:7]1)#[N:13].[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=[O:12])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
232 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
diluted solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N

Conditions

Stirring
Type
CUSTOM
Details
with continuous stirring over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with glass agitator and a condenser
CUSTOM
Type
CUSTOM
Details
A vent is provided at the condenser top
TEMPERATURE
Type
TEMPERATURE
Details
temperature increased from 32° to 65° C. due to the exothermicity of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at 65°-70° C. for 3-4 hours
Duration
3.5 (± 0.5) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.78%
Name
Type
product
Smiles
N1CCC(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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